- Azolopyrimidine derivatives as selective inhibitors of protein arginine methyltransferase 5 (PRMT5) and their preparation, World Intellectual Property Organization, , ,
Cas no 947614-94-0 (2-(2-bromo-5-chlorophenyl)ethan-1-ol)

2-(2-bromo-5-chlorophenyl)ethan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2-bromo-5-chloroBenzeneethanol
- 2-(2-bromo-5-chlorophenyl)ethanol
- 2-Bromo-5-chloro-benzeneethanol
- HAKYKQWZRSPYAR-UHFFFAOYSA-N
- 2-(2-bromo-5-chloro-phenyl)ethanol
- 2-(2-bromo-5-chloro-phenyl)-ethanol
- 2-(2-bromo-5-chlorophenyl)ethan-1-ol
- 2-Bromo-5-chlorobenzeneethanol (ACI)
- DA-26799
- SY343575
- SCHEMBL3657647
- AKOS015503245
- E81791
- 947614-94-0
- CS-0142769
- EN300-1894700
- MFCD20485661
-
- インチ: 1S/C8H8BrClO/c9-8-2-1-7(10)5-6(8)3-4-11/h1-2,5,11H,3-4H2
- InChIKey: HAKYKQWZRSPYAR-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=CC=1CCO)Cl
計算された属性
- せいみつぶんしりょう: 233.94471g/mol
- どういたいしつりょう: 233.94471g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 121
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2
- 疎水性パラメータ計算基準値(XlogP): 2.8
2-(2-bromo-5-chlorophenyl)ethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1249750-5g |
2-Bromo-5-chloro-benzeneethanol |
947614-94-0 | 98% | 5g |
$200 | 2024-06-05 | |
Enamine | EN300-1894700-0.05g |
2-(2-bromo-5-chlorophenyl)ethan-1-ol |
947614-94-0 | 95% | 0.05g |
$19.0 | 2023-09-18 | |
Enamine | EN300-1894700-0.25g |
2-(2-bromo-5-chlorophenyl)ethan-1-ol |
947614-94-0 | 95% | 0.25g |
$33.0 | 2023-09-18 | |
Enamine | EN300-1894700-0.1g |
2-(2-bromo-5-chlorophenyl)ethan-1-ol |
947614-94-0 | 95% | 0.1g |
$23.0 | 2023-09-18 | |
Enamine | EN300-1894700-2.5g |
2-(2-bromo-5-chlorophenyl)ethan-1-ol |
947614-94-0 | 95% | 2.5g |
$107.0 | 2023-09-18 | |
Enamine | EN300-1894700-10g |
2-(2-bromo-5-chlorophenyl)ethan-1-ol |
947614-94-0 | 95% | 10g |
$316.0 | 2023-09-18 | |
Aaron | AR01JMXC-10g |
2-Bromo-5-chloro-benzeneethanol |
947614-94-0 | 97% | 10g |
$315.00 | 2025-02-11 | |
Aaron | AR01JMXC-25g |
2-Bromo-5-chloro-benzeneethanol |
947614-94-0 | 97% | 25g |
$561.00 | 2025-02-11 | |
Aaron | AR01JMXC-1g |
2-Bromo-5-chloro-benzeneethanol |
947614-94-0 | 97% | 1g |
$55.00 | 2025-02-11 | |
Aaron | AR01JMXC-250mg |
2-Bromo-5-chloro-benzeneethanol |
947614-94-0 | 97% | 250mg |
$23.00 | 2025-02-11 |
2-(2-bromo-5-chlorophenyl)ethan-1-ol 合成方法
ごうせいかいろ 1
1.2 Reagents: Methanol ; 0 °C
ごうせいかいろ 2
1.2 Reagents: Boron trifluoride etherate ; 15 min; 1 h, 60 °C
1.3 Reagents: Methanol ; overnight, rt
- Substitution-Controlled Selective Formation of Hexahydrobenz[e]isoindoles and 3-Benzazepines via In(OTf)3-Catalyzed Tandem AnnulationsOrganic Letters, 2018, 20(18), 5680-5683,
ごうせいかいろ 3
1.2 Reagents: Water
- Cyclic sulfonamide derivatives as monoamine reuptake inhibitors, their preparation, pharmaceutical compositions, and use in therapy, World Intellectual Property Organization, , ,
ごうせいかいろ 4
1.2 Reagents: Water ; cooled
- Preparation of N-substituted triazolamines as inhibitors of indoleamine 2,3-dioxygenase, World Intellectual Property Organization, , ,
ごうせいかいろ 5
- Preparation of substituted heterocyclic aryl-alkyl-aryl compounds as thrombin inhibitors, World Intellectual Property Organization, , ,
ごうせいかいろ 6
1.2 Reagents: Methanol ; 0 °C
- Preparation of spiro-sulfonamide derivatives as inhibitors of myeloid cell leukemia-1 (MCL-1) protein for the treatment of cancer, World Intellectual Property Organization, , ,
ごうせいかいろ 7
1.2 Reagents: Boron trifluoride etherate ; 30 min, 25 - 35 °C; 1 h, rt; rt → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
- Preparation of phenylalanine 4-phenylpiperidinamide derivatives as melanocortin-4 receptor modulators, World Intellectual Property Organization, , ,
ごうせいかいろ 8
1.2 Reagents: Water ; rt
- Preparation of pyridopyrimidinyl compounds useful in the treatment of cancer, World Intellectual Property Organization, , ,
ごうせいかいろ 9
1.2 Reagents: Methanol ; 0 °C
- Azolopyrimidine derivatives as selective inhibitors of protein arginine methyltransferase 5 and their preparation, World Intellectual Property Organization, , ,
ごうせいかいろ 10
1.2 Reagents: Methanol , Water ; 0 °C
- Boron insertion into alkyl ether bonds via zinc/nickel tandem catalysisScience (Washington, 2021, 372(6538), 175-182,
ごうせいかいろ 11
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C; 1 h, 0 °C
1.3 Reagents: Hydrogen peroxide Solvents: Water ; 0 °C
1.4 Reagents: Sodium thiosulfate Solvents: Water
- Enantioselective Construction of Spiro Quaternary Carbon Stereocenters via Pd-Catalyzed Intramolecular α-ArylationOrganic Letters, 2020, 22(12), 4602-4607,
ごうせいかいろ 12
1.2 Reagents: Methanol ; 0 °C
- Preparation of nucleoside analogs as selective inhibitors of protein arginine methyltransferase 5 (PRMT5), World Intellectual Property Organization, , ,
ごうせいかいろ 13
1.2 Reagents: Sodium sulfate Solvents: Water ; 10 min
- Intramolecular Aerobic Ring Expansion of Cyclic Ketone: A Mild Method for the Synthesis of Medium-Sized Lactones and MacrolactonesAdvanced Synthesis & Catalysis, 2022, 364(13), 2152-2156,
ごうせいかいろ 14
1.2 Reagents: Ammonium chloride Solvents: Water
- Intramolecular Homolytic Substitution Enabled by Photoredox Catalysis: Sulfur, Phosphorus, and Silicon Heterocycle Synthesis from Aryl HalidesOrganic Letters, 2019, 21(13), 5295-5300,
ごうせいかいろ 15
1.2 Reagents: Boron trifluoride etherate ; 30 min, 25 - 35 °C; 1 h, rt; rt → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
- Preparation of 1-(2-amino-3-phenylpropanoyl)-4-phenylpiperidine derivatives as melanocortin-4 receptor modulators, World Intellectual Property Organization, , ,
2-(2-bromo-5-chlorophenyl)ethan-1-ol Raw materials
2-(2-bromo-5-chlorophenyl)ethan-1-ol Preparation Products
2-(2-bromo-5-chlorophenyl)ethan-1-ol 関連文献
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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3. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
2-(2-bromo-5-chlorophenyl)ethan-1-olに関する追加情報
2-(2-Bromo-5-Chlorophenyl)ethan-1-ol: A Comprehensive Overview
The compound CAS No. 947614-94-0, commonly referred to as 2-(2-bromo-5-chlorophenyl)ethan-1-ol, is a highly specialized organic molecule with significant applications in various fields of chemistry. This compound is characterized by its unique structure, which includes a bromine atom at the 2-position and a chlorine atom at the 5-position of the phenyl ring, along with a hydroxyl group attached to an ethane chain. The combination of these functional groups makes it a versatile compound with potential uses in pharmaceuticals, agrochemicals, and advanced materials.
Recent studies have highlighted the importance of 2-(2-bromo-5-chlorophenyl)ethan-1-ol in the development of novel therapeutic agents. Researchers have explored its ability to act as a precursor in the synthesis of bioactive compounds, particularly those with anti-inflammatory and anti-cancer properties. The bromine and chlorine substituents on the phenyl ring contribute to the molecule's reactivity, making it an ideal candidate for various substitution reactions. These reactions can lead to the formation of derivatives with enhanced pharmacological activities.
In addition to its role in drug discovery, CAS No. 947614-94-0 has also been investigated for its potential in agrochemical applications. The compound's ability to inhibit certain enzymes involved in plant growth regulation has been a focal point of recent research. By modifying the substituents on the phenyl ring, scientists have been able to create derivatives with improved selectivity and efficacy, which could be used as pesticides or growth regulators in agriculture.
The synthesis of 2-(2-bromo-5-chlorophenyl)ethan-1-ol involves a multi-step process that typically begins with the bromination and chlorination of an aromatic ring. The subsequent introduction of the hydroxyl group requires precise control over reaction conditions to ensure optimal yields and purity. Advanced techniques such as catalytic hydrogenation and nucleophilic substitution have been employed to achieve these goals, with recent advancements in catalysis further improving the efficiency of these processes.
From a structural standpoint, the compound exhibits interesting electronic properties due to the electron-withdrawing effects of both bromine and chlorine atoms. These properties make it a valuable tool in the study of electron transfer mechanisms and redox reactions. Recent experiments have demonstrated its potential as an intermediate in the synthesis of conducting polymers, which are widely used in electronics and energy storage devices.
In conclusion, CAS No. 947614-94-0, or 2-(2-bromo-5-chlorophenyl)ethan-1-ol, is a compound with diverse applications and promising research opportunities. Its unique structure and reactivity continue to attract attention from chemists across various disciplines, making it a key player in modern chemical research.
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